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molecular formula C18H11N3O3S B8751963 1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-

1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile, 3-(3-furanyl)-1-(phenylsulfonyl)-

Cat. No. B8751963
M. Wt: 349.4 g/mol
InChI Key: UMCMHUBVKCIKDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07432375B2

Procedure details

A mixture of iodide 37 (2.00 g, 4.89 mmol), furan-3-boronic acid (820 mg, 7.33 mmol), PdCl2(PPh3)2 (343 mg, 0.49 mmol), LiCl (622 mg, 14.7 mmol), 1.0 M aqueous Na2CO3 (12.2 mL, 12.2 mmol), EtOH (23 mL) and toluene (23 mL) were refluxed for 50 min. After cooling the layers were separated, brine was added to the aqueous layer and extracted with ethyl acetate (3×50 mL). The combined organic extracts were dried (MgSO4) and concentrated. The resulting solid was purified by silicagel chromatography using 30% ethyl acetate in hexane (gradient elution) to give 38 as an orange solid (1.23 g, 72%);
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Name
Quantity
622 mg
Type
reactant
Reaction Step One
Quantity
12.2 mL
Type
reactant
Reaction Step One
Quantity
343 mg
Type
catalyst
Reaction Step One
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Quantity
23 mL
Type
solvent
Reaction Step One
Name
Yield
72%

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([N:10]2[C:14]3=[N:15][CH:16]=[C:17]([C:19]#[N:20])[CH:18]=[C:13]3[C:12](I)=[CH:11]2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[O:22]1[CH:26]=[CH:25][C:24](B(O)O)=[CH:23]1.[Li+].[Cl-].C([O-])([O-])=O.[Na+].[Na+]>Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C1(C)C=CC=CC=1.CCO>[C:1]1([S:7]([N:10]2[C:14]3=[N:15][CH:16]=[C:17]([C:19]#[N:20])[CH:18]=[C:13]3[C:12]([C:24]3[CH:25]=[CH:26][O:22][CH:23]=3)=[CH:11]2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3,4.5.6,^1:40,59|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=C(C2)C#N)I
Name
Quantity
820 mg
Type
reactant
Smiles
O1C=C(C=C1)B(O)O
Name
Quantity
622 mg
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
12.2 mL
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
343 mg
Type
catalyst
Smiles
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
Name
Quantity
23 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
23 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were refluxed for 50 min
Duration
50 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the layers
CUSTOM
Type
CUSTOM
Details
were separated
ADDITION
Type
ADDITION
Details
brine was added to the aqueous layer
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting solid was purified by silicagel chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=C(C2)C#N)C2=COC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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